5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide
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Overview
Description
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes a chlorinated hydroxy group, a nicotinamide moiety, and a thieno[3,2-d]pyrimidinyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinyl Intermediate: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-d]pyrimidinyl core.
Chlorination and Hydroxylation: The intermediate is then subjected to chlorination and hydroxylation reactions to introduce the chloro and hydroxy groups at specific positions.
Coupling with Nicotinamide: The final step involves coupling the modified thieno[3,2-d]pyrimidinyl intermediate with nicotinamide under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro group or reduce the pyrimidinyl ring.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles like amines (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or reduced pyrimidinyl derivatives.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide: Lacks the chloro group.
5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide: Lacks the hydroxy group.
5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzamide: Contains a benzamide moiety instead of nicotinamide.
Uniqueness
The presence of both the chloro and hydroxy groups in 5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-chloro-6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O3S/c15-9-5-8(6-17-13(9)21)12(20)16-2-3-19-7-18-10-1-4-23-11(10)14(19)22/h1,4-7H,2-3H2,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXRJNMIQVIVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN(C2=O)CCNC(=O)C3=CNC(=O)C(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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